Pyrichalasin H

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

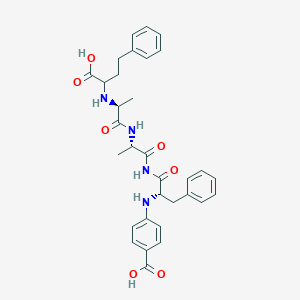

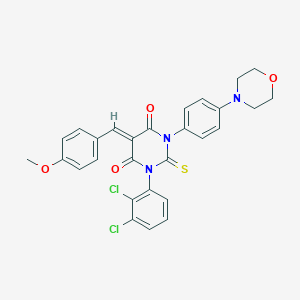

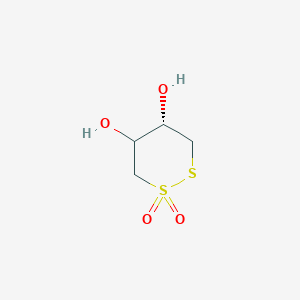

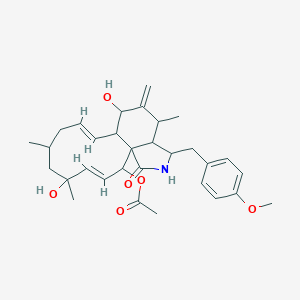

Pyrichalasin H is a natural product that belongs to the pyrichalasin family of macrocyclic lactones. It was first isolated in 1985 from the mycelia of Pyricularia oryzae, a fungus that causes rice blast disease. Pyrichalasin H has since been found in other fungi such as Aspergillus fumigatus and Penicillium chrysogenum. It has been the subject of scientific research due to its potential applications in cell biology and drug discovery.

Wissenschaftliche Forschungsanwendungen

Biosynthesis and Gene Inactivation Studies

- The biosynthetic gene cluster for pyrichalasin H was identified in Magnaporthe grisea NI980. Targeted gene inactivations led to the discovery of 13 novel cytochalasans, revealing O-methyltyrosine as the true precursor of pyrichalasin H. Mutasynthesis experiments produced novel halogenated pyrichalasin H analogues (Wang, Hantke, Cox, & Skellam, 2019).

Pathogenicity and Production Studies 2. Pyrichalasin H is produced by certain isolates of Pyricularia grisea from crabgrass and other plants. The production of pyrichalasin H correlates with pathogenicity on various Digitaria species. Notably, pyrichalasin H is involved in the genus-specific pathogenicity of Digitaria isolates (Tsurushima, Don, Kawashima, Murakami, Nakayashiki, Tosa, & Mayama, 2005).

Chemical Structure Elucidation 3. Research on pyrichalasin H's chemical structure revealed the role of the enzyme PyiF, which is essential for constructing its tricyclic core. PyiF is thought to catalyze an intramolecular [4+2] Diels-Alder cyclization (Hantke, Skellam, & Cox, 2020).

Phytotoxic and Antifungal Properties 4. Pyrichalasin H, isolated from Pyricularia grisea infecting Brachiaria eruciformis, demonstrated both phytotoxic and antifungal activities. It was specifically toxic to the fungal pathogen Colletotrichum fragariae and affected monocot and dicot plants (Meepagala, Clausen, Johnson, Wedge, & Duke, 2019).

Formation of Cytochalasans 5. Studies on the biosynthesis of cytochalasans, including pyrichalasin H, highlighted the role of α,β‐hydrolase enzymes in the formation of the pyrrolone core, a crucial step in constructing the characteristic octahydroisoindolone motif of cytochalasans (Zhang, Hantke, Bruhnke, Skellam, & Cox, 2020).

Pyrichalasin H in Plant Disease 6. Pyrichalasin H was identified as a phytotoxic metabolite produced by Pyricularia grisea, causing blast disease in finger millet. It inhibited seed germination and seedling growth in both resistant and susceptible varieties of finger millet (Kumar, Shanthala, Anilkumar, & L, 2013).

Mutasynthesis and Semi‐Synthesis of Analogs 7. Mutasynthesis of pyrichalasin H resulted in various 4′‐substituted cytochalasin analogues. These compounds showed potential in in vitro and in vivo bioassays, retaining cytotoxicity and antifungal activities. Some analogs also emerged as new tools for visualizing intracellular actin structures (Wang, Lambert, Hauser, Deuschmann, Zeilinger, Rottner, Stradal, Stadler, Skellam, & Cox, 2020).

Pathogenicity-Related Compounds in Fungi 8. Pyrichalasin H was proposed as a chemotaxonomy marker for Pyricularia isolates, linking its production to the pathogenicity on the Digitaria genus. It facilitated the infection of crabgrass by non-host isolates, suggesting its role in specific pathogenicity (Tsurushima, Nakayashiki, Tosa, & Mayama, 2009).

Regulatory Functions in Biosynthetic Pathways 9. Studies on pathway-specific regulators in biosynthetic gene clusters found that pyiR, a transcription factor from the pyrichalasin H biosynthetic gene cluster, led to increased pyrichalasin production. However, it did not result in the formation of new compounds (Hantke, Wang, Skellam, & Cox, 2019).

Eigenschaften

CAS-Nummer |

111631-97-1 |

|---|---|

Produktname |

Pyrichalasin H |

Molekularformel |

C8H13N5O7S |

Molekulargewicht |

523.7 g/mol |

IUPAC-Name |

[(3E,9E)-5,12-dihydroxy-16-[(4-methoxyphenyl)methyl]-5,7,14-trimethyl-13-methylidene-18-oxo-17-azatricyclo[9.7.0.01,15]octadeca-3,9-dien-2-yl] acetate |

InChI |

InChI=1S/C31H41NO6/c1-18-8-7-9-24-28(34)20(3)19(2)27-25(16-22-10-12-23(37-6)13-11-22)32-29(35)31(24,27)26(38-21(4)33)14-15-30(5,36)17-18/h7,9-15,18-19,24-28,34,36H,3,8,16-17H2,1-2,4-6H3,(H,32,35)/b9-7+,15-14+ |

InChI-Schlüssel |

AECZOENDDUTONS-PWSPGYJUSA-N |

Isomerische SMILES |

CC1C/C=C/C2C(C(=C)C(C3C2(C(/C=C/C(C1)(C)O)OC(=O)C)C(=O)NC3CC4=CC=C(C=C4)OC)C)O |

SMILES |

CC1CC=CC2C(C(=C)C(C3C2(C(C=CC(C1)(C)O)OC(=O)C)C(=O)NC3CC4=CC=C(C=C4)OC)C)O |

Kanonische SMILES |

CC1CC=CC2C(C(=C)C(C3C2(C(C=CC(C1)(C)O)OC(=O)C)C(=O)NC3CC4=CC=C(C=C4)OC)C)O |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

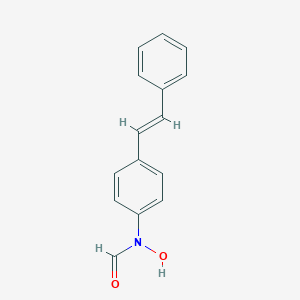

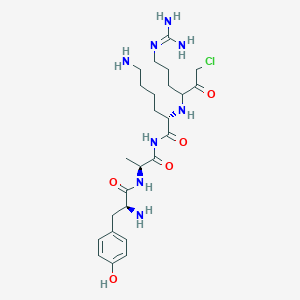

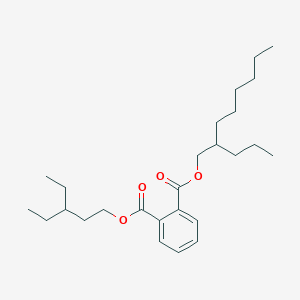

![(13Z)-10-[(3-chloro-4-methoxyphenyl)methyl]-6-methyl-3-(2-methylpropyl)-16-[(E)-4-phenylbut-3-en-2-yl]-1,4-dioxa-8,11-diazacyclohexadec-13-ene-2,5,9,12-tetrone](/img/structure/B219058.png)